4-Hydroxy-6-methylpyrimidine
Overview
Description
4-Hydroxy-6-methylpyrimidine is a heterocyclic aromatic organic compound with the molecular formula C5H6N2O. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its significance in various chemical and biological processes due to its unique structural properties.
Mechanism of Action
Target of Action
4-Hydroxy-6-methylpyrimidine, also known as 6-Methyl-4-pyrimidinol , is a pyrimidine derivative. Pyrimidines have been found to have a wide range of therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications . .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, leading to a range of therapeutic effects
Biochemical Pathways
Pyrimidines play a crucial role in dna and rna as a building block, and their derivatives have been found to impact a wide range of biological processes .
Result of Action
Pyrimidine derivatives have been found to exert a range of effects, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-6-methylpyrimidine can be synthesized through several methods. One common approach involves the reaction between acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide in methanol . Another method includes the use of malonamide and esters such as ethyl formate or triethyl orthoformate .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of malonic ester (such as dimethyl malonate or diethyl malonate) and formamide or formamidine hydrochloride as raw materials . These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of pyrimidine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
4-Hydroxy-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: This compound has similar structural features but with an additional hydroxyl group at position 6.
2-Amino-4-hydroxy-6-methylpyrimidine: It contains an amino group at position 2, which significantly alters its chemical properties and reactivity.
Uniqueness: 4-Hydroxy-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRIUKSRPHFASO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063056 | |
Record name | 6-Methyl-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-87-6 | |
Record name | 6-Methyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3524-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(3H)-Pyrimidinone, 6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-6-methylpyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193523 | |
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Record name | 4-Hydroxy-6-methylpyrimidine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18893 | |
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Record name | 4(3H)-Pyrimidinone, 6-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methyl-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.495 | |
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Record name | 4-Hydroxy-6-methylpyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H2Q3DT832 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Hydroxy-6-methylpyrimidine?
A1: this compound has the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol.
Q2: Which spectroscopic techniques are useful for characterizing this compound?
A2: Infrared (IR) spectroscopy can identify characteristic functional groups. Nuclear magnetic resonance (NMR) spectroscopy provides structural information about the compound's hydrogen and carbon atoms. Ultraviolet-visible (UV-Vis) spectroscopy helps to analyze the compound's electronic transitions. [, , , , , ]
Q3: Does this compound exist in different tautomeric forms?
A3: Yes, this compound can exist in both keto and enol tautomeric forms. In the solid state, the keto form is generally more stable. [, ]
Q4: How does this compound react with phosphorus oxychloride?
A4: The reaction of this compound with phosphorus oxychloride leads to the formation of 4-chloro-6-methylpyrimidine. This reaction is frequently employed to introduce a chlorine atom at the 4-position, which can subsequently be substituted with various nucleophiles. []
Q5: Can this compound undergo catalytic reduction?
A5: Yes, the benzyloxy derivative of this compound can be catalytically reduced. Interestingly, the choice of catalyst significantly influences the reaction outcome. For instance, using palladium on carbon as a catalyst can yield 6-methyl-4-pyrimidinol, while Raney nickel leads to the formation of 4-benzyloxy-6-methylpyrimidine. []
Q6: Is this compound known to form complexes with metal ions?
A6: Yes, this compound acts as a ligand and readily forms complexes with various metal ions, including copper(II), nickel(II), cobalt(II), zinc(II), mercury(II), and platinum(II). [, , , , ]
Q7: Which nitrogen atoms of this compound typically participate in metal coordination?
A7: The nitrogen atom at position 3 (N3) of the pyrimidine ring is a primary site for metal coordination. Additionally, the exocyclic nitrogen atom of the 2-hydrazino group in 2-hydrazino-4-hydroxy-6-methylpyrimidine derivatives can also participate in metal binding. []
Q8: What are some applications of this compound derivatives?
A8: Derivatives of this compound have shown promising activity as fungicides and antimalarial agents. They have also been explored as potential anticancer agents. [, , , , ]
Q9: What is ethirimol, and how is it related to this compound?
A9: Ethirimol, chemically known as 5-butyl-2-ethylamino-4-hydroxy-6-methylpyrimidine, is a systemic fungicide. It is a structural analog of this compound and exemplifies how modifications to the core structure can lead to compounds with potent biological activities. [, ]
Q10: How has computational chemistry been employed in the study of this compound?
A10: Density functional theory (DFT) calculations have been used to investigate the electronic structure, vibrational frequencies, and intermolecular interactions of this compound and its derivatives. These calculations provide valuable insights into the compound's reactivity, stability, and potential applications. [, , , ]
Q11: How do structural modifications influence the biological activity of this compound derivatives?
A11: Introducing various substituents at the 2- and 5-positions of the pyrimidine ring can drastically alter the biological activity of this compound. For example, the presence of a bulky substituent at the 5-position, such as in ethirimol, can impart systemic fungicidal properties. [, , ]
Q12: What is known about the environmental degradation of this compound-based fungicides?
A12: Research suggests that this compound derivatives, like some other pyrimidine fungicides, can undergo photodegradation in the presence of natural photosensitizers like riboflavin under environmentally relevant conditions. This highlights the importance of considering the fate and potential environmental impact of such compounds. [, ]
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